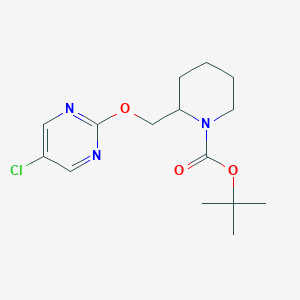
tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or through the hydrogenation of pyridine derivatives.
Introduction of the tert-Butyl Ester: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the Chloropyrimidine Moiety: The chloropyrimidine group is attached through nucleophilic substitution reactions, where the piperidine nitrogen attacks the electrophilic carbon of the chloropyrimidine, facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloropyrimidine moiety, potentially converting it to a pyrimidine derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Pyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. It can be modified to produce derivatives with enhanced biological activity, targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The chloropyrimidine moiety can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 2-(chloropyrimidin-4-yl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate offers a unique combination of functional groups that enhance its reactivity and potential for modification. The presence of both the tert-butyl ester and the chloropyrimidine moiety allows for diverse chemical transformations, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 2-[(5-chloropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-7-5-4-6-12(19)10-21-13-17-8-11(16)9-18-13/h8-9,12H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREPESOSHHPXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1COC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
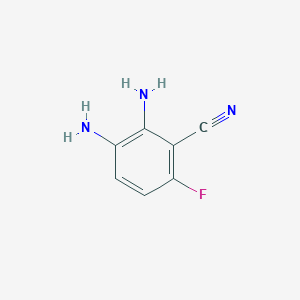
![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2498710.png)
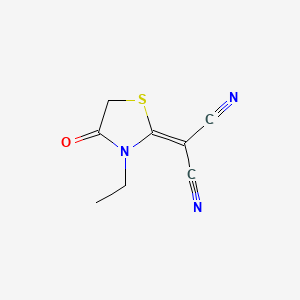
![1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2498713.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide](/img/structure/B2498715.png)
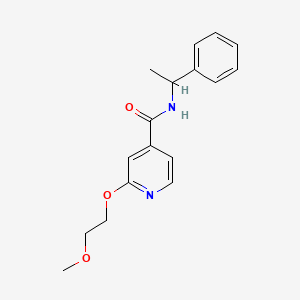
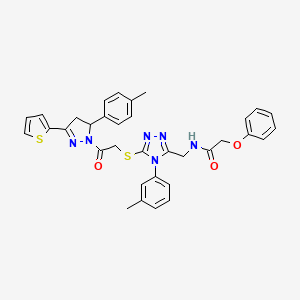
![Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2498718.png)
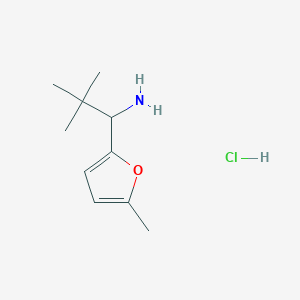
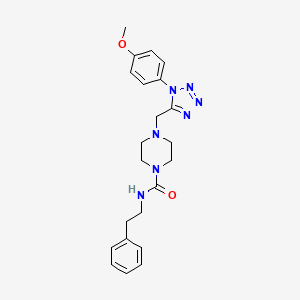
![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498722.png)


![(3,4-Dimethylphenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine](/img/structure/B2498732.png)
